4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole
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Overview
Description
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole is a heterocyclic compound that features a cyclohexyl group, a pyrrolidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 2-bromoacetylpyrrole, followed by cyclization with an appropriate oxazole-forming reagent. The reaction conditions often require the use of a base, such as sodium hydride, and an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
Oxidation: The major products are often carboxylic acids or ketones, depending on the specific conditions.
Reduction: The major product is typically the fully reduced amine.
Substitution: The major products are substituted oxazoles with various functional groups.
Scientific Research Applications
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole
- 4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-pyrazole
Uniqueness
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to imidazole and pyrazole analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11/h9-11,14H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVXZEUYRTTXAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=COC(=N2)C3CCCN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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